Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate
Description
Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate (CAS: 1154155-39-1) is a substituted benzoate derivative with the molecular formula C₉H₈ClIO₄S and a molecular weight of 374.58 g/mol . Its structure features:
- A chlorosulfonyl (-SO₂Cl) group at position 5,
- An iodo (-I) substituent at position 2,
- A methyl (-CH₃) group at position 3,
- A methyl ester (-COOCH₃) at position 1.
This compound is primarily utilized in organic synthesis, particularly in sulfonamide coupling reactions due to the reactive chlorosulfonyl moiety. Its safety profile includes hazards such as H302 (harmful if swallowed) and H318 (causes serious eye damage), with precautionary measures emphasizing protective equipment (P280, P305+P351+P338) .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVDNPEUQBORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate typically involves multiple steps. One common method starts with the iodination of a methylbenzoate derivative. The iodinated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted benzoates.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, affecting their function and activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Reactivity of Chlorosulfonyl Group : The target compound’s 5-SO₂Cl group is more sterically accessible compared to Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate , where the SO₂Cl at position 2 is hindered by adjacent chlorine atoms. This impacts nucleophilic substitution rates .
- Iodo vs. Ethoxy Substituents : Replacing the iodo group (position 2) with ethoxy (-OCH₂CH₃) in Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate reduces molecular weight (278.71 vs. 374.58 g/mol) and alters electronic properties, favoring agrochemical applications over medicinal chemistry .
- Sulfamoyl vs. Chlorosulfonyl : Methyl 2-chloro-5-sulfamoylbenzoate replaces SO₂Cl with SO₂NH₂, making it less electrophilic but more stable, suitable for herbicidal sulfonylureas like metsulfuron-methyl .
Table 2: Hazard Profiles
The target compound requires stringent handling due to its dual hazards (oral toxicity and eye damage), whereas sulfamoyl analogs pose lower risks .
Research Findings and Data Trends
- Reactivity : The iodo substituent in the target compound facilitates regioselective coupling, as seen in ’s synthesis of sulfonamide inhibitors .
- Thermal Stability: Methyl esters with electron-withdrawing groups (e.g., SO₂Cl, Cl) exhibit lower melting points compared to methyl donors, as observed in (mp 40–41°C for a thiophene analog) .
Biological Activity
Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10ClO3S
- Molecular Weight : 252.70 g/mol
The presence of the chlorosulfonyl group and iodine atom in its structure is significant for its reactivity and biological interactions.
The compound primarily acts as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of inflammatory mediators such as leukotrienes and prostaglandins. Inhibition of cPLA2 can lead to reduced inflammation, making this compound a candidate for anti-inflammatory therapies .
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in neuroblastoma and glioblastoma models. The growth inhibition concentrations (GI50) were found to be in the nanomolar range, demonstrating significant potency against these cancer types .
Table 1: Cytotoxicity Data of this compound
| Cell Line | GI50 (nM) | LC50 (nM) |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | 18.9 |
| BE (Neuroblastoma) | 18.9 | >15× lower than control |
The data suggests that this compound may be more effective than existing treatments currently under clinical evaluation for similar cancers .
Anti-inflammatory Activity
As an inhibitor of cPLA2, this compound has demonstrated potential in reducing inflammatory responses. This is particularly relevant in conditions where excessive inflammation contributes to disease progression, such as arthritis or other inflammatory disorders .
Case Studies
- Study on Glioblastoma : A study evaluated the effects of this compound in U87 glioblastoma cells. The results indicated a marked reduction in cell viability and significant induction of apoptosis, highlighting its potential as a therapeutic agent against aggressive brain tumors .
- Combination Therapy : Another research effort explored the compound's efficacy when combined with ionizing radiation. The results showed enhanced cytotoxic effects compared to radiation alone, suggesting that this compound could serve as a valuable adjunct in cancer therapy .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile; however, further comprehensive toxicological evaluations are needed to establish its safety for clinical use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate, considering competing functional group reactivities?
- Methodological Answer : Begin with methyl 3-methylbenzoate. Introduce the chlorosulfonyl group at the 5th position via chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Subsequent iodination at the 2nd position employs iodine monochloride (ICl) in acetic acid, leveraging its electrophilic nature. The order of substitution is critical: sulfonation precedes iodination to avoid deactivation of the aromatic ring. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using NOESY NMR .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm, split due to substituents), methyl ester (δ ~3.9 ppm), and methyl group (δ ~2.5 ppm). 13C NMR confirms sulfonyl (C-SO2Cl, δ ~125–135 ppm) and ester carbonyl (δ ~168 ppm).
- IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹), sulfonyl S=O asymmetric/symmetric stretches (~1370 and 1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or I substituents).
- X-ray Crystallography (if crystalline): Resolve steric and electronic effects of substituents .
Q. What stability precautions are necessary for handling and storing this compound?
- Methodological Answer : Store in amber vials under argon at 2–8°C to prevent hydrolysis of the chlorosulfonyl group. Avoid exposure to moisture and light. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products. For long-term storage, lyophilize under vacuum .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving the iodo substituent?
- Methodological Answer : Contradictions may arise from steric hindrance (3-methyl group) or electronic deactivation (chlorosulfonyl). Strategies:
- Catalyst Optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance Suzuki-Miyaura coupling efficiency with arylboronic acids (e.g., 5-chloro-2-methylphenylboronic acid) .
- Computational Modeling : Perform DFT calculations to map electron density and predict reactive sites.
- Kinetic Studies : Compare reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to isolate steric vs. electronic effects .
Q. What strategies mitigate competing side reactions during sulfonation and iodination steps?
- Methodological Answer :
- Protection/Deprotection : Temporarily convert the chlorosulfonyl group to a sulfonamide (e.g., using NH3/THF) before iodination to reduce electrophilic side reactions.
- Regiochemical Control : Employ directing groups (e.g., nitro) during iodination, then remove them post-reaction.
- Low-Temperature Synthesis : Conduct iodination at –20°C to suppress undesired polysubstitution. Monitor progress via in-situ FTIR or TLC .
Q. How does the electronic environment influence nucleophilic aromatic substitution (NAS) at specific positions?
- Methodological Answer : The chlorosulfonyl and iodo groups create electron-deficient aromatic rings, activating positions ortho/para to these groups for NAS. However, steric hindrance from the 3-methyl group directs nucleophiles (e.g., amines) to the less hindered 4th position. Validate via:
- Competitive Experiments : Compare reaction outcomes with/without methyl substitution.
- Isotopic Labeling : Use deuterated analogs to track substitution pathways.
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reactivity of the chlorosulfonyl group in hydrolysis studies?
- Methodological Answer : Conflicting hydrolysis rates may stem from solvent polarity or pH. Systematically test:
- Solvent Effects : Compare hydrolysis in aqueous acetone vs. DMSO.
- pH Dependence : Use buffered solutions (pH 4–10) to identify optimal conditions for sulfonic acid formation.
- Activation Energy : Calculate via Arrhenius plots from kinetic data at multiple temperatures. Reconcile results with computational transition-state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
